N-benzyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives, which have garnered attention for their potential pharmacological properties. This compound is characterized by a benzyl group attached to the nitrogen atom of the indazole ring, along with a carboxamide functional group. Indazole derivatives are often explored for their applications in medicinal chemistry, particularly in the development of novel therapeutics.
N-benzyl-1H-indazole-3-carboxamide can be classified under:
This classification indicates its structure as a heterocyclic compound, specifically containing an indazole moiety, which is a bicyclic structure composed of a five-membered diazole ring fused to a benzene ring.
The synthesis of N-benzyl-1H-indazole-3-carboxamide typically involves several key steps:
For instance, one method involves starting from 1H-indazole-3-carboxylic acid and converting it into the corresponding amide by treating it with benzylamine under acidic conditions .
The molecular formula for N-benzyl-1H-indazole-3-carboxamide is , with a molecular weight of approximately 242.29 g/mol.
N-benzyl-1H-indazole-3-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds .
N-benzyl-1H-indazole-3-carboxamide's mechanism of action is primarily associated with its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors in the endocannabinoid system. This interaction may lead to various physiological effects such as analgesia, anti-inflammatory responses, and modulation of mood.
The binding affinity and efficacy at these receptors can be quantified using radiolabeled ligand binding assays or functional assays that measure downstream signaling pathways activated by receptor engagement .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to characterize these properties .
N-benzyl-1H-indazole-3-carboxamide has potential applications in various scientific fields:
The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties and capacity for targeted molecular interactions. This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, demonstrates exceptional hydrogen-bonding capabilities through its N1-H and N2 atoms, while the C3 position serves as a strategic vector for pharmacophore elaboration [1]. Contemporary drug discovery exploits these properties to develop inhibitors targeting dysregulated enzymes in cancer and inflammatory disorders. Indazole derivatives exhibit broad therapeutic relevance, including as kinase inhibitors (e.g., pazopanib, axitinib), DNA repair modulators (niraparib), and antiviral agents, underpinned by their favorable physicochemical profiles and metabolic stability [1] [7]. The structural plasticity of the indazole ring enables scaffold optimization to enhance target affinity—introduction of electron-withdrawing groups at C5/C6 positions increases π-stacking interactions with kinase hinge regions, while N1 alkylation modulates membrane permeability [1].
Table 1: Approved Indazole-Based Therapeutics
Compound | Primary Target | Therapeutic Indication | Structural Feature |
---|---|---|---|
Pazopanib | VEGFR/PDGFR | Renal cell carcinoma | N1-Methylated indazole |
Axitinib | VEGFR | Renal cell carcinoma | C3-Carboxamide linkage |
Niraparib | PARP | Ovarian cancer | C7-Fluoro substitution |
Entospletinib | SYK | Hematological malignancies | C3-Benzimidazole fusion |
N-Benzyl-1H-indazole-3-carboxamide derivatives demonstrate potent anticancer activity through ATP-competitive kinase inhibition. Structure-activity relationship (SAR) studies reveal that the C3-carboxamide moiety is essential for forming critical hydrogen bonds with kinase hinge regions, while the N1-benzyl group occupies hydrophobic pockets adjacent to the ATP-binding site [1] [4]. Systematic modifications to the benzyl substituent significantly influence target selectivity: para-halogenation (e.g., 4-F, 4-Cl) enhances cytotoxicity against triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A-549) cell lines, whereas ortho-methoxy substitution improves solubility without compromising potency [1].
In vitro evaluations demonstrate that optimized derivatives exhibit IC₅₀ values in the low micromolar range (2.34–8.91 μM) against multiple cancer cell lines, with mechanistic studies confirming G2/M cell cycle arrest and apoptosis induction [1]. The carbonyl oxygen of the carboxamide participates in key hydrogen bonding with backbone amides of kinase hinge residues (e.g., Glu883 in FGFR1), while the indazole nitrogen atoms coordinate water-mediated interactions with Asp641. This binding mode mimics ATP yet achieves enhanced selectivity through exploitation of unique hydrophobic regions inaccessible to the native nucleotide [3] [7].
Table 2: Cytotoxicity of N-Benzyl-1H-Indazole-3-Carboxamide Derivatives
Substituent Pattern | MDA-MB-231 (μM) | MCF-7 (μM) | A-549 (μM) | Primary Kinase Target |
---|---|---|---|---|
4-Fluorobenzyl | 2.34 | 4.21 | 3.89 | FGFR1 |
2-Methoxybenzyl | 5.67 | 8.91 | 6.23 | VEGFR2 |
Cyclohexylmethyl | 7.12 | >10 | 8.45 | JAK2 |
Unsubstituted benzyl | 8.76 | >10 | 9.33 | Pan-kinase |
N-Benzyl-1H-indazole-3-carboxamide serves as the core structure for numerous synthetic cannabinoid receptor agonists (SCRAs), notably AB-FUBINACA and AB-CHMINACA. These compounds exhibit nanomolar affinity for CB₁ receptors (Kᵢ = 0.9–2.1 nM), significantly exceeding Δ⁹-THC's affinity by 50–100-fold [6]. Enantioselectivity studies confirm the (S)-enantiomers demonstrate 10–30× greater potency than their (R)-counterparts due to optimal positioning within the orthosteric binding pocket [6]. The benzyl group engages in π-π stacking with Phe197/Trp356 in CB₁, while the carboxamide carbonyl forms hydrogen bonds with Lys192—interactions critical for biased agonism toward Gᵢ-protein signaling pathways [4] [10].
Structural modifications profoundly impact pharmacological outcomes:
Forensic analyses of seized materials reveal consistent enantiopurity in illicit SCRA preparations, with (S)-enantiomers comprising 93.6–99.3% of detected material [6]. Nuclear magnetic resonance (NMR) characterization, particularly ¹H-¹³C HMBC correlations, confirms regiochemistry at N1 versus N2 positions—a critical determinant of cannabimimetic activity where misassignment leads to drastically reduced potency [4] [10].
Table 3: Prevalence of N-Benzyl Indazole SCRAs in Seized Materials
Compound | Prevalence (%) | Median Purity (mg/g) | CB₁ EC₅₀ (nM) | Enantiomeric Excess (% S) |
---|---|---|---|---|
AB-FUBINACA | 34.2 | 58.5 | 1.2 | 98.7 |
5F-AB-PINACA | 28.7 | 91.5 | 0.7 | 99.3 |
AB-CHMINACA | 18.3 | 42.7 | 2.1 | 97.5 |
MDMB-FUBINACA | 12.9 | 67.8 | 0.9 | 96.8 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: